molecular formula C8H7ClN2 B2574698 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1956327-20-0

6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B2574698
CAS No.: 1956327-20-0
M. Wt: 166.61
InChI Key: YCLNSBAMGRSDLE-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. This compound is characterized by a pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a chlorine atom at the 6-position and a methyl group at the 2-position of the pyrrole ring distinguishes this compound from other pyrrolo[3,2-c]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2-methylpyrrole.

    Cyclization Reaction: A cyclization reaction is carried out to form the fused pyrrolo[3,2-c]pyridine ring system. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,2-c]pyridines.

Scientific Research Applications

6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic agents for diseases such as cancer and neurological disorders often involves this compound.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique structure can impart specific biological activities.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

Comparison

Compared to these similar compounds, 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of the chlorine and methyl groups. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for targeted research applications.

Properties

IUPAC Name

6-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-6-4-10-8(9)3-7(6)11-5/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLNSBAMGRSDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(C=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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